6-amino-3-tert-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Description
6-amino-3-tert-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C18H17F3N4O and its molecular weight is 362.3 g/mol. The purity is usually 95%.
The exact mass of the compound 6-amino-3-tert-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is 362.13544566 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-amino-3-tert-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-3-tert-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Bioactive Compounds
Compounds with similar structures have been largely applied in the synthesis of bioactive compounds . These bioactive compounds can have various applications in pharmaceuticals, agriculture, and other industries.
2. Construction of Aza-Annulated Organic Semiconducting Materials The compound could potentially be used in constructing aza-annulated organic semiconducting materials . These materials have applications in electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Development of Pharmaceuticals
The trifluoromethyl group in the compound could potentially improve drug potency. A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Synthesis of Schiff Base Compounds
Compounds with similar structures have been used in the synthesis of Schiff base compounds . Schiff bases are significant due to their stability, chelating properties, and their metal complexes have been used in several research areas, such as biological and pharmaceutical, in medicine and pharmacology as fungicidal, antitumor, and antiviral agents .
5. Catalysts in Medical Sciences, Catalysis, and Molecular Magnetism Schiff base compounds and their metal complexes have also been used as catalysts in medical sciences, catalysis, and molecular magnetism .
Light-Harvesting Materials
Schiff base compounds and their metal complexes have been used in the development of light-harvesting materials . These materials have applications in solar cells and other renewable energy technologies.
Sensors and Electronic Materials
Schiff base compounds and their metal complexes have been used in the development of sensors and electronic materials . These materials have applications in various industries, including healthcare, environmental monitoring, and consumer electronics.
Antitumor, Antibacterial, and Antiviral Properties
Metal complexes of sulfur-containing Schiff bases have received great attention due to their remarkable antitumor, antibacterial, and antiviral properties . This suggests potential applications in the development of new therapeutics.
properties
IUPAC Name |
6-amino-3-tert-butyl-4-[2-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-17(2,3)14-13-12(9-6-4-5-7-11(9)18(19,20)21)10(8-22)15(23)26-16(13)25-24-14/h4-7,12H,23H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOAXUCXDQGNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-tert-butyl-4-[2-(trifluoromethyl)phenyl]-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile |
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